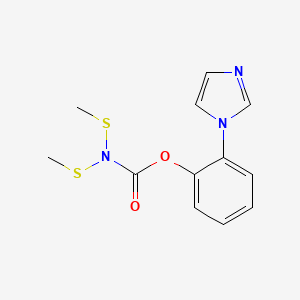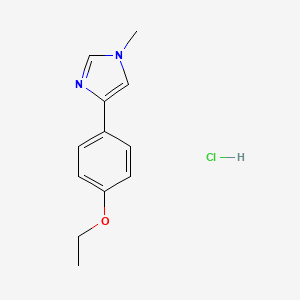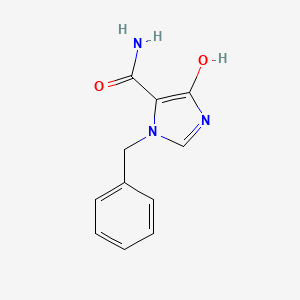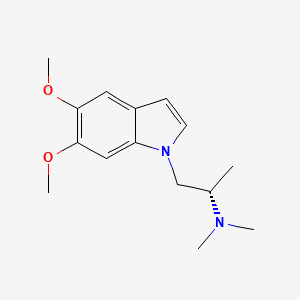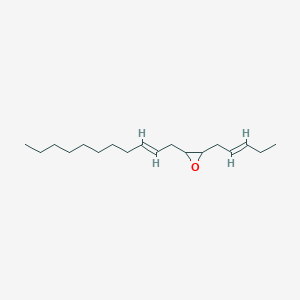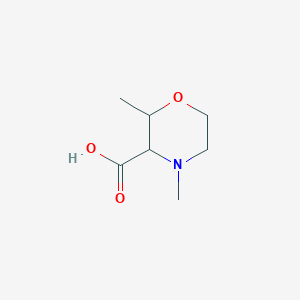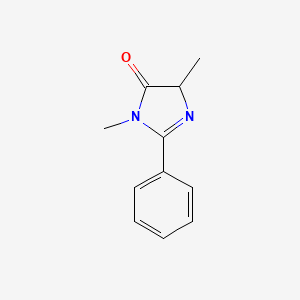
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common synthetic route involves the condensation of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include:
Reactants: Benzylamine, glyoxal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired imidazole compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole compounds
Scientific Research Applications
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparison with Similar Compounds
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenyl-1H-imidazole: Lacks the additional methyl group at position 4, which may affect its chemical reactivity and biological activity.
2-Phenyl-1H-imidazole: Lacks both methyl groups, resulting in different chemical and physical properties.
1,4-Dimethyl-1H-imidazole: Lacks the phenyl group, which can influence its interactions with other molecules.
The presence of both methyl groups and the phenyl group in 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
32023-94-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,4-dimethyl-2-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
LQMFBDLNLXRLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


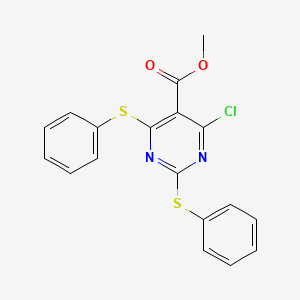
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
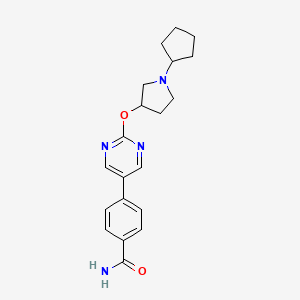
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
